

In-Depth Technical Guide to Tubulin Inhibitor 26 (Compound 3c)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin inhibitor 26, also referred to as compound 3c, is a potent, small-molecule inhibitor of tubulin polymerization. Chemically identified as 6-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indazol-3-amine, this indazole derivative has demonstrated significant antitumor activity in preclinical studies. Its mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells. This document provides a comprehensive overview of its chemical structure, biological activity, and the experimental protocols used for its characterization.

Chemical Structure

The chemical structure of **Tubulin Inhibitor 26** (compound 3c) is provided below.

Chemical Name: 6-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indazol-3-amine CAS Number: 2379241-70-8 Molecular Formula: C₁₇H₁₉N₃O₃ Molecular Weight: 313.35 g/mol

(A definitive public image of the chemical structure was not available in the primary literature. A rendered structure based on the chemical name is implicitly provided by the name itself.)

Biological Activity



Tubulin Inhibitor 26 (compound 3c) exhibits potent cytotoxic activity against a panel of human cancer cell lines. Its efficacy is attributed to its ability to inhibit tubulin polymerization, a key process in the formation of the mitotic spindle during cell division.

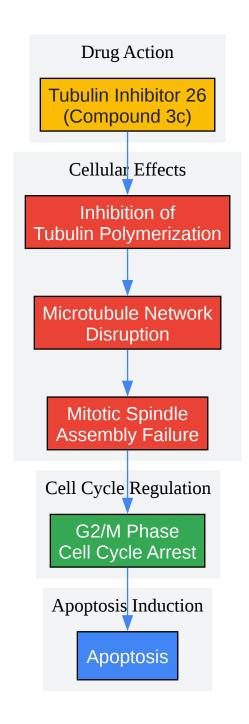
Cell Line	Cancer Type	IC50 (μM)
A549	Lung Cancer	Data not available in searched literature
K562	Chronic Myeloid Leukemia	5.15 (for a similar derivative, compound 6o)[1][2]
PC-3	Prostate Cancer	Data not available in searched literature
Hep-G2	Hepatoma	Data not available in searched literature
HCT116	Colon Cancer	Data not available in searched literature
SW620	Colon Cancer	Data not available in searched literature
HT29	Colon Cancer	Data not available in searched literature

Note: Specific IC₅₀ values for **Tubulin Inhibitor 26** (compound 3c) against all the listed cell lines were not explicitly available in the reviewed literature. The value for K562 cells corresponds to a closely related indazole derivative (compound 6o) from a study on 1H-indazole-3-amine derivatives.[1][2] Commercial suppliers note low nanomolar potency against HepG2, HCT116, SW620, HT29, and A549 cell lines, but the primary data was not found.[3]

Mechanism of Action: Signaling Pathway

Tubulin Inhibitor 26 (compound 3c) disrupts the normal function of microtubules, which are essential components of the cytoskeleton. This interference triggers a cascade of cellular events culminating in apoptotic cell death. The logical flow of this process is outlined below.





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Mechanism of Action of Tubulin Inhibitor 26

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the activity of 1H-indazole-3-amine derivatives, such as compound 3c, are described below. These protocols are



based on standard methods reported in relevant literature.[1][2]

Antiproliferative Activity (MTT Assay)

- Cell Seeding: Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2) are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
- Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., **Tubulin Inhibitor 26**) and a positive control (e.g., 5-Fluorouracil) for 48 hours.
- MTT Addition: After the incubation period, 20 μL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
- Formazan Solubilization: The medium is removed, and 150 μL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
- IC₅₀ Calculation: The 50% inhibitory concentration (IC₅₀) is calculated from the doseresponse curves.

Cell Cycle Analysis (Flow Cytometry)

- Cell Treatment: Cells (e.g., K562) are seeded in 6-well plates and treated with the test compound at different concentrations for a specified time (e.g., 24 or 48 hours).
- Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in 70% ethanol at 4°C overnight.
- Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
- Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined



using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

- Cell Treatment: Cells are treated with the test compound as described for the cell cycle analysis.
- Staining: After treatment, the cells are harvested and washed with cold PBS. The cells are then resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
- Flow Cytometry: The stained cells are analyzed by flow cytometry. The populations of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are quantified.

Conclusion

Tubulin Inhibitor 26 (compound 3c) is a promising antitumor agent that effectively targets the microtubule network, a clinically validated target in oncology. Its potent in vitro activity against various cancer cell lines warrants further investigation, including in vivo efficacy studies and pharmacokinetic profiling, to fully assess its therapeutic potential. The provided experimental protocols serve as a foundation for researchers aiming to further explore the biological effects of this and related indazole-based tubulin inhibitors.

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